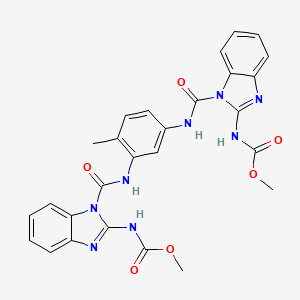

Dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate)

描述

Dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) is a bis-benzimidazole derivative featuring a central 4-methyl-m-phenylenedicarbamoyl linker. This compound’s structure integrates two 2-benzimidazolecarbamate moieties, each substituted with methyl ester groups.

Its rigid yet tunable framework suggests utility in designing molecular scaffolds for drug delivery or catalytic systems, though specific biological or physicochemical data are absent in the referenced materials.

属性

CAS 编号 |

51543-98-7 |

|---|---|

分子式 |

C27H24N8O6 |

分子量 |

556.5 g/mol |

IUPAC 名称 |

methyl N-[1-[[3-[[2-(methoxycarbonylamino)benzimidazole-1-carbonyl]amino]-4-methylphenyl]carbamoyl]benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C27H24N8O6/c1-15-12-13-16(28-24(36)34-20-10-6-4-8-17(20)29-22(34)32-26(38)40-2)14-19(15)31-25(37)35-21-11-7-5-9-18(21)30-23(35)33-27(39)41-3/h4-14H,1-3H3,(H,28,36)(H,31,37)(H,29,32,38)(H,30,33,39) |

InChI 键 |

HWDMQGIQFUEULN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)NC(=O)N2C3=CC=CC=C3N=C2NC(=O)OC)NC(=O)N4C5=CC=CC=C5N=C4NC(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) typically involves the reaction of 4-methyl-m-phenylenediamine with dimethyl 2-benzimidazolecarbamate under specific conditions. The reaction may require a catalyst and is usually carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

科学研究应用

Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) with three analogous compounds, emphasizing structural distinctions, synthetic pathways, and inferred properties.

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic Core Differences :

- The target compound utilizes benzimidazole rings, which confer enhanced aromatic stability and hydrogen-bonding capacity compared to thiazole (in ) or imidazolium (in ) cores. Benzimidazoles are often associated with higher thermal stability and bioactivity in medicinal chemistry .

- Thiazole-based analogs () exhibit sulfur-containing heterocycles, which may enhance electronegativity and redox activity, making them suitable for antimicrobial or antioxidant applications .

Linker Flexibility and Functionality :

- The 4-methyl-m-phenylenedicarbamoyl linker in the target compound provides rigidity and directional control for molecular assembly, unlike the more flexible ureido or carbonylbis(azanediyl) linkers in .

- The phenylenebis(methylene) linker in supports ionic interactions via imidazolium cations, enabling applications in porous materials or ion-exchange systems .

Synthetic Complexity :

- The synthesis of the target compound likely involves multi-step carbamate coupling, akin to methods described for benzimidazole derivatives in (e.g., DMAP-catalyzed reactions in dichloromethane) .

- Thiazole derivatives in require specialized reagents like hydroperoxypropan-2-yl groups, suggesting higher oxidative instability .

Biological and Material Implications: Benzimidazole derivatives are historically linked to antiparasitic and anticancer activities, though the target compound’s methyl ester groups may limit bioavailability compared to hydroxyl or carboxylate substituents in . Ionic imidazolium-based frameworks () excel in forming crystalline coordination polymers, whereas the target compound’s neutral carbamate groups may favor supramolecular interactions in non-polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。